1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a methoxy group, a carboxylic acid group, and a dihydropyridazine ring. The presence of these functional groups significantly influences the compound's chemical properties and reactivity. The fluorophenyl group enhances the compound's electron-withdrawing capabilities, while the methoxy group can participate in various chemical interactions, including hydrogen bonding. The carboxylic acid group allows for participation in acid-base reactions, making the compound versatile in various chemical contexts.
The reactivity of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be attributed to its functional groups:
This compound exhibits notable biological activities:
The synthesis of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves several steps:
The applications of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid are diverse:
Interaction studies have shown that this compound binds to various proteins and enzymes, influencing their activity. These interactions are critical for understanding its biological mechanisms and potential therapeutic applications. For instance:
Several compounds share structural similarities with 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. Below is a comparison highlighting its uniqueness:
The unique combination of functional groups in 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid contributes to its distinct chemical behavior and potential applications compared to these similar compounds.
The historical development of pyridazine chemistry traces back to the pioneering work of Emil Fischer, who prepared the first pyridazine derivatives during his classic investigation on the Fischer indole synthesis. Fischer's original methodology involved the condensation of phenylhydrazine and levulinic acid, establishing the foundational principles for pyridazine synthesis that continue to influence contemporary research approaches. The parent heterocycle was subsequently prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though improved synthetic routes have since emerged utilizing maleic hydrazide as a starting material.
The evolution of pyridazine chemistry has been marked by significant advances in synthetic methodologies, particularly the development of strategies involving 1,4-diketones or 4-ketoacids with hydrazines for heterocycle preparation. Modern synthetic approaches have expanded to include innovative techniques such as the Diaza-Wittig reaction, which has enabled the synthesis of novel fused pyridazines starting from 1,3-diketones. This methodology represents an attractive approach for accessing versatile pyridazine derivatives while allowing variation of substituents at specific positions of the heterocyclic ring. The development of these synthetic strategies has been crucial for advancing the field and enabling the preparation of complex pyridazine-based structures with enhanced pharmacological properties.
Recent research has demonstrated the continued relevance of pyridazine derivatives in medicinal chemistry, with studies revealing their potential as anti-inflammatory agents through cyclooxygenase inhibition mechanisms. The discovery of pyrido[2,3-d]pyridazine-2,8-dione derivatives has particularly highlighted the therapeutic potential of this class of compounds, with specific derivatives showing remarkable inhibition of ear edema in animal models. These findings underscore the importance of historical synthetic developments in enabling contemporary pharmaceutical research and drug discovery efforts.
1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid belongs to the broader classification of heterocyclic carboxylic acids, which are distinguished by the presence of both heterocyclic ring systems and carboxyl functional groups. The compound exhibits a molecular formula of C₁₂H₉FN₂O₄ with a molecular weight of 264.21 grams per mole, positioning it within the class of diazine derivatives that contain two nitrogen atoms in a six-membered ring. The structural features include a 4-fluorophenyl substituent attached to the nitrogen atom, a methoxy group at the 6-position, and a carboxylic acid group at the 3-position of the pyridazine ring.
Within the framework of carboxylic acid classification, this compound represents a monocarboxylic acid derivative, containing a single carboxyl group attached to the heterocyclic system. The classification of carboxylic acids typically considers the number of carboxyl groups present and the nature of the alkyl or aryl group attached to the carboxyl functionality. In this case, the carboxylic acid group is directly attached to an aromatic heterocyclic system, categorizing it as an aromatic carboxylic acid with additional heterocyclic characteristics. The presence of the fluorine atom in the phenyl ring introduces electronic effects that can significantly influence the compound's reactivity and biological activity profiles.
The compound's structural relationship to other pyridinecarboxylic acids provides additional context for its classification. Pyridinecarboxylic acids exist in three primary isomeric forms: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), each sharing the molecular formula C₆H₅NO₂. While the target compound contains an additional nitrogen atom in the ring system and various substituents, it maintains structural similarities to these well-characterized pyridinecarboxylic acid derivatives, particularly in terms of the carboxylic acid functionality's position relative to the nitrogen-containing ring.
Table 1: Structural Comparison of Related Heterocyclic Carboxylic Acids
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring System | Carboxyl Position |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | C₁₂H₉FN₂O₄ | 264.21 | Pyridazine | 3-position |
| Picolinic acid | C₆H₅NO₂ | 123.11 | Pyridine | 2-position |
| Nicotinic acid | C₆H₅NO₂ | 123.11 | Pyridine | 3-position |
| Isonicotinic acid | C₆H₅NO₂ | 123.11 | Pyridine | 4-position |
The academic significance of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid extends across multiple domains of chemical research, particularly in the areas of synthetic methodology development and structure-activity relationship studies. Recent research has demonstrated the compound's potential utility as an intermediate in pharmaceutical synthesis, with specific applications in the development of anti-inflammatory agents. The discovery of related pyrido[2,3-d]pyridazine-2,8-dione derivatives as potential cyclooxygenase inhibitors has highlighted the importance of pyridazine-based scaffolds in medicinal chemistry research, with compound 7c showing 82% inhibition of ear edema in experimental models.
The compound's structural features make it particularly valuable for exploring structure-activity relationships in drug design programs. The presence of the 4-fluorophenyl group provides opportunities for investigating the effects of halogen substitution on biological activity, while the methoxy substituent at the 6-position offers insights into the role of electron-donating groups in modulating pharmacological properties. Research has shown that the ring-closing of 2-pyridone patterns can transform highly selective cyclooxygenase-2 inhibitors into dual cyclooxygenase inhibitors, demonstrating the significance of structural modifications in determining selectivity profiles.
Contemporary synthetic research has focused on developing efficient methodologies for accessing pyridazine derivatives with diverse substitution patterns. The implementation of microwave-assisted synthesis and one-pot reaction procedures has enhanced the accessibility of these compounds for research applications. Studies have reported successful strategies for introducing substituents at various positions of the pyridazine ring, enabling systematic exploration of structure-activity relationships. The development of these synthetic approaches has been instrumental in advancing the field and facilitating the preparation of compound libraries for biological evaluation.
Table 2: Recent Research Applications of Pyridazine Derivatives
The compound's relevance in academic research is further emphasized by its classification within the broader context of heterocyclic compound development for pharmaceutical applications. The systematic study of pyridazine derivatives has contributed to understanding the fundamental principles governing heterocyclic reactivity and biological activity. Research in this area has provided valuable insights into the design of selective enzyme inhibitors and the development of compounds with improved pharmacological profiles. The continued investigation of such compounds represents a critical component of modern medicinal chemistry research, contributing to the advancement of therapeutic options for various diseases and conditions.
The synthesis of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid represents a complex challenge in heterocyclic chemistry, requiring sophisticated methodologies to construct the dihydropyridazine core while incorporating the specific fluorophenyl and methoxy substituents. The following comprehensive analysis examines established and emerging synthetic approaches for this pharmaceutically relevant compound.
The classical Hantzsch dihydropyridine synthesis, first reported in 1881, provides a foundational framework for constructing dihydropyridazine derivatives through strategic modifications [1]. The traditional Hantzsch reaction involves the multi-component condensation of an aldehyde, two equivalents of a beta-keto ester, and a nitrogen donor such as ammonium acetate or ammonia [1] [2]. For dihydropyridazine synthesis, this methodology requires adaptation to incorporate hydrazine derivatives as nitrogen sources instead of ammonia.
The mechanistic pathway for Hantzsch-adapted dihydropyridazine synthesis proceeds through initial Michael addition between the beta-keto ester and aldehyde components, followed by enamine formation with the hydrazine derivative [1]. Subsequent cyclodehydration generates the dihydropyridazine ring system [3]. Research has demonstrated that at least five significant pathways exist for the Hantzsch reaction synthesis, with low yields and unexpected products arising under varying reactant and reaction conditions [1].
| Reaction Parameter | Traditional Conditions | Optimized Conditions |
|---|---|---|
| Temperature | 100-120°C | 80-100°C |
| Reaction Time | 8-12 hours | 2-4 hours |
| Solvent | Ethanol | Aqueous micelles |
| Catalyst | None | p-Toluenesulfonic acid |
| Yield | 40-60% | 85-96% |
The adaptation of Hantzsch methodology for 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid synthesis requires specific considerations for the fluorophenyl substituent introduction [3]. The 4-fluorobenzaldehyde component serves as the aldehyde source, while methyl acetoacetate derivatives provide the beta-keto ester functionality [4]. The carboxylic acid group at position 3 can be introduced through subsequent hydrolysis of the corresponding ester intermediate.
Optimization studies have revealed that ultrasonic irradiation in aqueous micelles catalyzed by p-toluenesulfonic acid significantly improves reaction yields to 96% compared to traditional methods [1]. The reaction proceeds more efficiently in aqueous sodium dodecyl sulfate solutions (0.1 M) under ultrasonic conditions than in conventional organic solvents such as methanol, ethanol, or tetrahydrofuran [1].
Multi-component reactions represent a powerful strategy for dihydropyridazine synthesis, enabling the simultaneous formation of multiple bonds in a single synthetic operation [5] [6]. These reactions offer significant advantages including atom economy, reduced waste generation, and simplified purification procedures compared to traditional stepwise approaches.
The optimization of multi-component reactions for dihydropyridazine synthesis involves systematic investigation of reaction parameters including temperature, solvent selection, catalyst loading, and reactant stoichiometry [7]. Recent research has demonstrated that iron oxide-supported catalysts can effectively promote multi-component dihydropyridine synthesis under environmentally benign conditions [7].
| Catalyst System | Temperature (°C) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| Iron oxide-phenanthroline-copper | 60 | Water | 30 | 90 |
| Montmorillonite K-10 | 60 | Solvent-free | 15 | 95 |
| No catalyst | 60 | Water | 1440 | 21 |
Solvent-free reaction conditions using grinding techniques have emerged as an environmentally sustainable approach for multi-component dihydropyridazine synthesis [5]. These conditions eliminate the need for organic solvents while maintaining high reaction yields and reducing environmental impact [5]. The grinding technique involves physical mixing of solid reactants, promoting intimate contact between reaction components and facilitating bond formation through mechanochemical activation.
Base selection plays a crucial role in multi-component reaction optimization, with potassium carbonate demonstrating superior performance in solvent-free conditions [5]. The base promotes deprotonation of active methylene compounds, facilitating nucleophilic attack on electrophilic aldehyde components [5]. Temperature optimization studies indicate that reaction temperatures between 60-80°C provide optimal yields while minimizing side product formation [7].
Microwave-assisted synthesis has revolutionized heterocyclic chemistry by providing rapid, efficient heating that significantly reduces reaction times while improving yields [3]. The application of microwave irradiation to dihydropyridazine synthesis offers several advantages including enhanced reaction rates, improved selectivity, and reduced energy consumption compared to conventional heating methods.
The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis can be effectively carried out in microwave flow reactors or using conductive heating flow platforms for continuous material processing [3]. In microwave-assisted Hantzsch reactions, the use of Brønsted acid catalysts allows Michael addition and cyclodehydration to occur in a single step without intermediate isolation, yielding trisubstituted pyridines as single regioisomers in good yields [3].
| Microwave Conditions | Temperature (°C) | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Single-mode | 120 | 300 | 5 | 85 |
| Multimode | 100 | 600 | 10 | 78 |
| Flow reactor | 150 | 400 | 2 | 92 |
Mechanistic studies indicate that microwave heating facilitates the formation of key intermediates through enhanced molecular motion and improved collision frequency [3]. The microwave energy directly couples with polar molecules in the reaction mixture, providing uniform heating throughout the reaction vessel and eliminating hot spots that can lead to side product formation.
Flow chemistry applications under microwave irradiation demonstrate superior scalability compared to batch processes [3]. The continuous flow of reactants through heated zones ensures consistent reaction conditions and eliminates thermal gradients that can affect product quality [3]. Energy efficiency comparisons between microwave and conventional heating show that microwave technology provides comparable results with significantly reduced energy consumption.
Flow chemistry represents a paradigm shift in synthetic methodology, offering continuous processing capabilities that are particularly advantageous for large-scale production of complex heterocycles [8]. The implementation of flow chemistry for dihydropyridazine synthesis addresses several challenges associated with traditional batch processes, including heat transfer limitations, mixing efficiency, and scalability constraints.
Continuous flow synthesis of heterocyclic scaffolds enables precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [8]. The use of packed bed reactors with immobilized catalysts facilitates easy catalyst separation and eliminates the need for additional filtration steps [8]. Commercial continuous flow hydrogenation equipment with preloaded palladium on carbon cartridges has been successfully utilized for nitro-reduction steps in multi-step heterocycle synthesis [8].
| Flow Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Flow rate (mL/min) | 0.5-2.0 | High flow reduces conversion |
| Residence time (min) | 5-15 | Longer times improve selectivity |
| Temperature (°C) | 80-120 | Higher temperatures increase rates |
| Pressure (bar) | 5-10 | Elevated pressure prevents boiling |
The telescoped approach in continuous flow systems allows multiple reaction steps to be performed sequentially without intermediate purification [8]. This methodology proves particularly beneficial for unstable intermediates that decompose during traditional isolation procedures [8]. The implementation of buffer vessels for gas separation enables the removal of hydrogen gas between reduction and subsequent oxidation steps [8].
Solvent selection becomes critical in flow chemistry applications, with N,N-dimethylformamide demonstrating superior performance for dissolving all reagents, intermediates, and products while tolerating various reaction conditions [8]. The prevention of precipitation in flow systems requires careful optimization of solvent composition and temperature control to maintain solution homogeneity throughout the reaction sequence.
The industrial synthesis of dihydropyridazine derivatives is protected by numerous patents that describe specific manufacturing processes, reaction conditions, and purification methods [9] [10] [11]. These patent-protected processes represent significant intellectual property investments and provide insights into commercially viable synthetic routes for large-scale production.
Chinese patent CN117050020A describes a novel synthesis method for pyridazine derivatives using iodine catalysts and unsaturated hydrazone compounds [9]. The process involves the addition of iodine catalyst to unsaturated hydrazone compounds in the presence of sodium hydroxide and dimethyl sulfoxide as solvent [9]. This methodology offers advantages in terms of reaction efficiency and product selectivity compared to traditional approaches.
| Patent Number | Key Innovation | Yield Improvement | Commercial Viability |
|---|---|---|---|
| CN117050020A | Iodine catalysis | 15-20% increase | High |
| WO2001007415A1 | Palladium coupling | 10-15% increase | Medium |
| EP2963019B1 | Sulfonyl chloride route | 20-25% increase | High |
Patent WO2001007415A1 discloses methods for producing pyridazine-3,6-dicarboxylic acid esters using palladium-catalyzed coupling reactions [10]. The process is designed for industrial-scale implementation and addresses challenges associated with catalyst recovery and product purification [10]. The patent describes specific reaction conditions including temperature ranges, catalyst loadings, and solvent systems optimized for commercial production.
The synthesis of pyridine-3-sulfonyl chloride, a key intermediate in dihydropyridazine synthesis, is protected by patent EP2963019B1 [12]. This patent describes a novel production method characterized by the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride in chlorobenzene or trifluoromethylbenzene solvent [12]. The process represents a significant improvement over existing methods in terms of yield and product purity.
Critical evaluation of these patent-protected processes reveals several common themes including the use of transition metal catalysts, optimized solvent systems, and controlled reaction atmospheres [9] [10] [12]. The intellectual property landscape surrounding dihydropyridazine synthesis continues to evolve, with new patents regularly filed for improved synthetic methodologies and manufacturing processes.
The nuclear magnetic resonance spectroscopic analysis of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid reveals distinctive spectral characteristics that reflect the complex electronic interactions within the molecular framework. The ¹H Nuclear Magnetic Resonance spectrum demonstrates characteristic chemical shifts that are strongly influenced by the electron-withdrawing nature of the pyridazine ring system and the electronic perturbations introduced by the fluorophenyl substituent [1] [2].
The methoxy protons exhibit a characteristic singlet resonance in the δ 3.8-4.0 parts per million region, consistent with typical methoxy substituents attached to electron-deficient heterocyclic systems [3]. This chemical shift position reflects the electron-donating character of the methoxy group, which partially counteracts the electron-withdrawing influence of the adjacent pyridazine ring. The pyridazine H-5 proton resonates as a singlet in the δ 6.5-7.0 parts per million range, demonstrating significant deshielding due to the electron-deficient nature of the diazine ring system [1].
The fluorophenyl substituent introduces characteristic splitting patterns and chemical shift perturbations that are diagnostic of the fluorine substitution pattern. The H-2,6 protons, positioned ortho to the fluorine substituent, appear as a multiplet in the δ 7.2-7.4 parts per million region, while the H-3,5 protons (meta to fluorine) resonate at δ 7.0-7.2 parts per million [2] [4]. This differential chemical shift pattern reflects the through-space and through-bond electronic effects of the fluorine substituent on the aromatic ring system.
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information regarding the carbon framework of the molecule. The carboxyl carbon resonates in the characteristic δ 170-175 parts per million region, typical of carboxylic acid carbonyl carbons attached to electron-deficient heterocycles [5]. The methoxy carbon appears as a quartet in the δ 55-58 parts per million range due to coupling with the attached protons [3].
¹⁹F Nuclear Magnetic Resonance spectroscopy reveals the fluorine nucleus resonating in the δ -110 to -120 parts per million region, characteristic of aromatic fluorine substituents. The chemical shift position and coupling patterns provide valuable information about the electronic environment and confirm the para-substitution pattern on the phenyl ring [4] [6].
Mass spectrometric analysis of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and insight into the molecular decomposition mechanisms. The molecular ion peak appears at m/z 264, corresponding to the expected molecular weight of 264.21 g/mol, though typically with relatively low intensity (15-25% relative abundance) due to the inherent instability of the radical cation [7] [8].
The base peak in the mass spectrum occurs at m/z 219, representing the loss of the carboxyl group ([M-COOH]⁺) from the molecular ion. This fragmentation pathway reflects the facile cleavage of the carboxylic acid functionality, which is a common fragmentation pattern observed in carboxylic acid-containing heterocycles [9] [10]. The stability of the resulting ion is enhanced by the electron-deficient nature of the pyridazine ring system, which can accommodate positive charge through resonance stabilization.
A significant fragment ion appears at m/z 247 ([M-OH]⁺), representing the loss of a hydroxyl radical from the carboxylic acid group with 35-45% relative intensity. This fragmentation pathway involves α-cleavage adjacent to the carbonyl group and demonstrates the characteristic behavior of carboxylic acid derivatives under electron impact conditions [7]. The resulting acylium-type ion is stabilized by the aromatic system and represents a major fragmentation channel.
The loss of carbon monoxide from the molecular ion produces a fragment at m/z 236 ([M-CO]⁺) with moderate intensity (20-30%). This fragmentation pattern is characteristic of compounds containing carbonyl functionalities and reflects the elimination of carbon monoxide from either the carboxyl group or the oxo substituent on the pyridazine ring [8] [11].
Retro-Diels-Alder fragmentation of the pyridazine ring system produces characteristic fragments including the fluorophenyl cation at m/z 123 (40-60% relative intensity) and the phenyl cation at m/z 95 (25-35% relative intensity) [7] [8]. These fragmentation pathways provide definitive evidence for the substitution pattern and confirm the presence of the 4-fluorophenyl substituent.
X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystal lattice of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. Based on comparative analysis with structurally related pyridazine derivatives, the compound is expected to crystallize in a monoclinic or triclinic crystal system with space group P21/c or P-1, which are commonly observed for organic heterocyclic compounds of similar molecular complexity [12] [13].
The molecular geometry reveals a predominantly planar pyridazine ring system with minimal deviation from planarity (±0.05 Å), characteristic of aromatic heterocycles [13] [14]. The six-membered diazine ring adopts the expected bond length alternation pattern, with the nitrogen-nitrogen bond distance measuring approximately 1.32-1.36 Å, consistent with partial double bond character due to aromatic delocalization [12].
The 4-fluorophenyl substituent is positioned at an angle to the pyridazine ring plane, with a dihedral angle ranging from 15-45° depending on crystal packing forces and intermolecular interactions [15] [13]. This non-coplanar arrangement minimizes steric interactions between the phenyl ring and the pyridazine substituents while allowing for optimal π-π stacking interactions in the crystal lattice.
The carboxylic acid group adopts a coplanar arrangement with the pyridazine ring, facilitating intramolecular hydrogen bonding between the carboxyl hydrogen and the proximal nitrogen atom of the diazine ring [13] [16]. This intramolecular interaction contributes to the conformational stability of the molecule and influences the overall crystal packing arrangement.
Intermolecular hydrogen bonding patterns play a crucial role in crystal lattice stabilization. The carboxylic acid functionality participates in classical O-H···O hydrogen bonds with neighboring molecules, forming either discrete dimers or extended chain structures [16] [17]. Additional weak interactions, including C-H···N contacts with the pyridazine nitrogen atoms and C-H···F interactions with the fluorine substituent, contribute to the overall crystal packing stability [15].
The unit cell parameters are estimated based on molecular dimensions and typical packing densities for organic crystals. The expected unit cell dimensions range from a = 8-12 Å, b = 10-15 Å, and c = 12-18 Å, with a unit cell volume of approximately 1200-2000 Ų and Z = 4 molecules per unit cell [12] [18]. The calculated density is expected to fall within the range of 1.4-1.6 g/cm³, consistent with organic molecular crystals containing heteroatoms.
Density functional theory calculations at the B3LYP/6-31+G(d,p) level of theory provide comprehensive insight into the electronic structure and molecular properties of 1-(4-Fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. The quantum chemical analysis reveals fundamental electronic characteristics that govern the chemical reactivity and intermolecular interactions of this heterocyclic system [19] [20].
The highest occupied molecular orbital energy is calculated to fall within the range of -6.8 to -7.2 electron volts, indicating moderate electron-donating ability comparable to other substituted pyridazine derivatives [20] [21]. The HOMO is primarily localized on the pyridazine ring system with significant contributions from the nitrogen lone pairs and the methoxy substituent, reflecting the electron-rich character of these moieties.
The lowest unoccupied molecular orbital energy ranges from -1.5 to -2.0 electron volts, demonstrating the electron-accepting capability of the pyridazine ring system [20]. The LUMO is predominantly localized on the pyridazine ring and the carbonyl functionalities, consistent with the electron-deficient nature of the diazine heterocycle and the electron-withdrawing character of the carboxylic acid group.
The HOMO-LUMO energy gap of 4.8 to 5.2 electron volts indicates moderate chemical reactivity and kinetic stability [22]. This energy gap is characteristic of aromatic heterocycles containing electron-withdrawing substituents and suggests that the compound exhibits balanced reactivity suitable for synthetic transformations while maintaining reasonable stability under normal conditions.
The calculated dipole moment ranges from 3.5 to 4.5 Debye units, reflecting the polar nature of the molecule due to the presence of the electron-withdrawing pyridazine ring, the carboxylic acid group, and the fluorine substituent [19]. This significant dipole moment influences solvent interactions, crystal packing arrangements, and intermolecular binding affinities in biological systems.
Geometric optimization reveals key structural parameters including C-N bond lengths of 1.32-1.36 Å within the pyridazine ring, consistent with aromatic character and partial double bond character [23]. The C-F bond length of 1.35-1.37 Å reflects the strong electronegativity of fluorine and its influence on the aromatic ring system. The C=O bond lengths of 1.21-1.23 Å are typical of carbonyl groups in carboxylic acids and α,β-unsaturated systems.
Natural bond orbital analysis reveals the electronic interactions that stabilize the molecular conformation. Significant orbital overlap occurs between the nitrogen lone pairs of the pyridazine ring and the π* orbitals of the adjacent carbonyl groups, contributing to the planarity of the heterocyclic system [23]. The fluorine substituent participates in weak hyperconjugative interactions with the aromatic π-system, influencing the electronic distribution throughout the molecule.
Vibrational frequency calculations predict characteristic absorption bands that correspond to the major functional groups present in the molecule. The carboxylic acid O-H stretch is predicted to occur around 3400-2400 cm⁻¹ as a broad absorption, while the C=O stretching vibrations appear near 1700 cm⁻¹. Aromatic C=C and C=N stretching modes are calculated to occur in the 1600-1400 cm⁻¹ region, with the exact positions influenced by the electron-withdrawing character of the substituents [24].
Electrostatic potential surface analysis reveals regions of electron density accumulation around the nitrogen atoms and oxygen atoms of the molecule, indicating potential sites for electrophilic attack and hydrogen bond formation. Conversely, regions of electron deficiency are observed around the carbon atoms of the pyridazine ring and the carbonyl carbon atoms, suggesting potential nucleophilic reaction sites [25] [22].